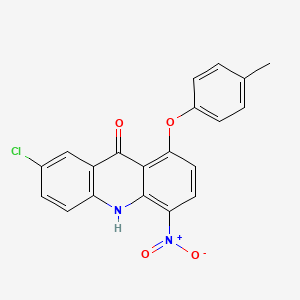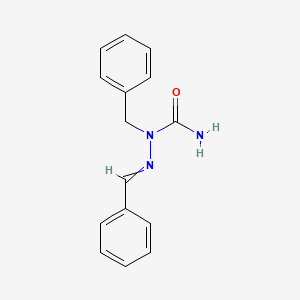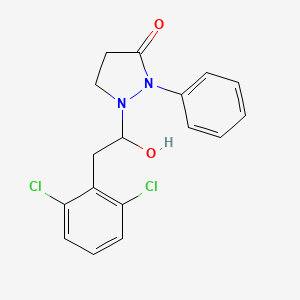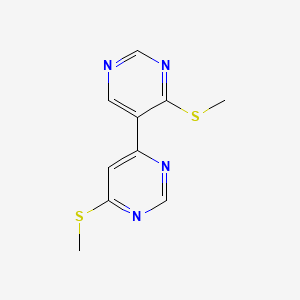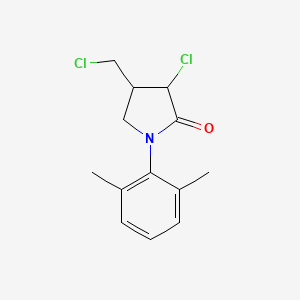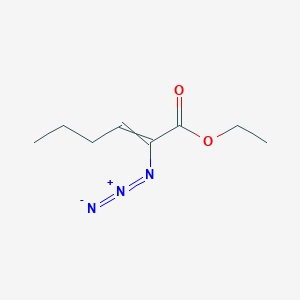
1,5-Heptanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Heptanediol is an organic compound with the molecular formula C₇H₁₆O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a seven-carbon chain. This compound is a colorless, viscous liquid that is miscible with water and commonly used in various industrial applications, including the production of polymers and as a chemical intermediate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Heptanediol can be synthesized through several methods. One common method involves the hydrogenation of heptanoic acid or its esters. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.
Another method involves the reduction of 1,5-heptanedione using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is usually performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of heptanoic acid derivatives. The process involves the use of high-pressure hydrogen gas and a metal catalyst, such as palladium or nickel, to facilitate the reduction of the carboxylic acid group to a hydroxyl group.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Heptanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form heptanedioic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to heptane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Heptanedioic acid.
Reduction: Heptane.
Substitution: 1,5-dichloroheptane.
Wissenschaftliche Forschungsanwendungen
1,5-Heptanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers and as a solvent in organic reactions.
Biology: The compound is used in the preparation of biologically active molecules and as a stabilizer in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: this compound is used in the production of plasticizers, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 1,5-Heptanediol depends on its application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions. The compound can act as a nucleophile in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: A shorter chain diol with similar chemical properties but different physical properties due to the shorter carbon chain.
1,6-Hexanediol: A six-carbon diol that is also used in polymer production and has similar reactivity.
1,8-Octanediol: An eight-carbon diol with similar applications but different solubility and melting point characteristics.
Uniqueness
1,5-Heptanediol is unique due to its seven-carbon chain, which provides a balance between hydrophilicity and hydrophobicity. This makes it particularly useful in applications where moderate solubility in water and organic solvents is required. Its specific chain length also imparts unique mechanical properties to polymers synthesized from it, making it a valuable compound in material science.
Eigenschaften
CAS-Nummer |
60096-09-5 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
heptane-1,5-diol |
InChI |
InChI=1S/C7H16O2/c1-2-7(9)5-3-4-6-8/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
NNYOSLMHXUVJJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


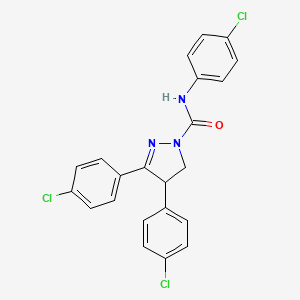

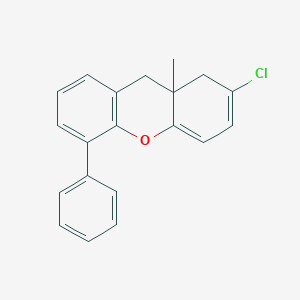

![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)

